2-(1H-indol-3-yl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
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Overview
Description
2-(1H-indol-3-yl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound that features an indole ring, a piperidine ring, and a pyridazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Piperidine Ring Formation: The piperidine ring can be introduced via reductive amination or other suitable methods.
Pyridazine Moiety Introduction: The pyridazine ring can be synthesized separately and then coupled with the indole-piperidine intermediate.
Final Coupling and Functionalization: The final step involves coupling the pyridazine moiety with the indole-piperidine intermediate and introducing the ethanone group.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include using continuous flow reactors, optimizing reaction conditions, and employing catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine rings.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ethanone group to an alcohol.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, compounds with indole and piperidine rings are often studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Medicinal chemistry research may explore this compound for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industry, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with indole and piperidine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The pyridazine moiety might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)-1-piperidin-1-ylethanone: Lacks the pyridazine moiety.
1-(1H-Indol-3-yl)-2-(4-piperidinyl)ethanone: Different positioning of the piperidine ring.
2-(1H-Indol-3-yl)-1-[4-(methoxymethyl)piperidin-1-yl]ethanone: Contains a methoxy group instead of the pyridazine moiety.
Uniqueness
The presence of the 6-methylpyridazin-3-yl group in 2-(1H-indol-3-yl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one makes it unique compared to similar compounds. This moiety can significantly influence the compound’s biological activity and binding properties.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-6-7-20(24-23-15)27-14-16-8-10-25(11-9-16)21(26)12-17-13-22-19-5-3-2-4-18(17)19/h2-7,13,16,22H,8-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTOQJDFVLCDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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